molecular formula C15H12BrNOS B15170065 6-Bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione CAS No. 647849-55-6

6-Bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione

Cat. No.: B15170065
CAS No.: 647849-55-6
M. Wt: 334.2 g/mol
InChI Key: NHJPZVKQDBVSBH-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione is a heterocyclic compound that features a benzoxazine ring fused with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione typically involves the reaction of 4-methylphenylamine with 2-bromo-4-chlorobenzoyl chloride under basic conditions to form an intermediate. This intermediate is then cyclized with carbon disulfide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

Scientific Research Applications

6-Bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact molecular pathways are still under investigation .

Comparison with Similar Compounds

Properties

CAS No.

647849-55-6

Molecular Formula

C15H12BrNOS

Molecular Weight

334.2 g/mol

IUPAC Name

6-bromo-3-(4-methylphenyl)-4H-1,3-benzoxazine-2-thione

InChI

InChI=1S/C15H12BrNOS/c1-10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18-15(17)19/h2-8H,9H2,1H3

InChI Key

NHJPZVKQDBVSBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Br)OC2=S

Origin of Product

United States

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